molecular formula C24H18Cl2N2O5S B2666441 methyl 6-chloro-2-{[(4-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate CAS No. 1114828-29-3

methyl 6-chloro-2-{[(4-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate

Cat. No.: B2666441
CAS No.: 1114828-29-3
M. Wt: 517.38
InChI Key: OJWUZMJRPPWNNT-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-{[(4-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-2-{[(4-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate involves multiple steps, starting with the preparation of the benzothiazine core. This core is typically synthesized through a series of condensation reactions involving chlorinated aromatic compounds and thiourea derivatives. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations in industrial production include the availability of starting materials, reaction efficiency, and the management of by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-{[(4-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as amines or ethers.

Scientific Research Applications

Methyl 6-chloro-2-{[(4-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-chloro-2-{[(4-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazine derivatives and chlorinated aromatic compounds. Examples include:

Uniqueness

Methyl 6-chloro-2-{[(4-chlorophenyl)carbamoyl]methyl}-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 6-chloro-2-[2-(4-chloroanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O5S/c1-33-24(30)23-22(15-5-3-2-4-6-15)19-13-17(26)9-12-20(19)34(31,32)28(23)14-21(29)27-18-10-7-16(25)8-11-18/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWUZMJRPPWNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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